Bzo-chmoxizid
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Overview
Description
Bzo-chmoxizid: is a synthetic cannabinoid compound first reported in 2008. It belongs to a series of compounds known for their selective agonistic activity at cannabinoid receptor 2. This compound has gained attention due to its psychoactive effects and its presence in grey-market synthetic cannabis blends .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bzo-chmoxizid is synthesized through a series of chemical reactions involving the formation of an indole core structureThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the cyclization and substitution reactions .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: Bzo-chmoxizid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted aromatic compounds .
Scientific Research Applications
Bzo-chmoxizid has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection of synthetic cannabinoids.
Biology: The compound is studied for its interaction with cannabinoid receptors and its potential therapeutic effects.
Medicine: Research is ongoing to explore its use in treating neuropathic pain due to its selective activity at cannabinoid receptor 2.
Mechanism of Action
Bzo-chmoxizid exerts its effects by selectively binding to cannabinoid receptor 2. This binding activates intracellular signaling pathways that modulate pain perception and inflammation. The compound’s selectivity for cannabinoid receptor 2 over cannabinoid receptor 1 reduces the psychoactive effects typically associated with cannabinoids .
Comparison with Similar Compounds
- Bzo-hexoxizid
- Bzo-poxizid
- 5F-bzo-poxizid
Comparison: Bzo-chmoxizid is unique due to its cyclohexylmethyl group, which enhances its selectivity for cannabinoid receptor 2. Compared to similar compounds, this compound has a higher potency at cannabinoid receptor 2 and lower activity at cannabinoid receptor 1, making it a valuable compound for research focused on therapeutic applications without significant psychoactive effects .
Properties
CAS No. |
1048973-67-6 |
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Molecular Formula |
C22H23N3O2 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[1-(cyclohexylmethyl)-2-hydroxyindol-3-yl]iminobenzamide |
InChI |
InChI=1S/C22H23N3O2/c26-21(17-11-5-2-6-12-17)24-23-20-18-13-7-8-14-19(18)25(22(20)27)15-16-9-3-1-4-10-16/h2,5-8,11-14,16,27H,1,3-4,9-10,15H2 |
InChI Key |
UTCMVXRMYYFCMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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